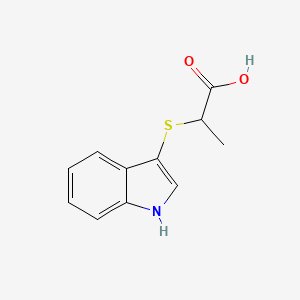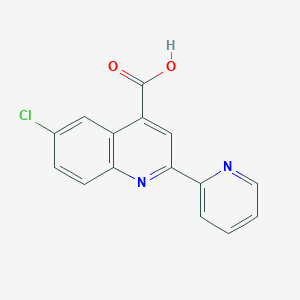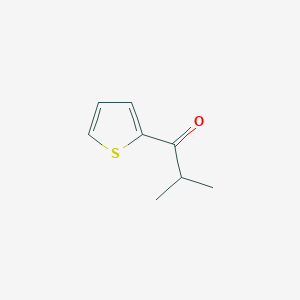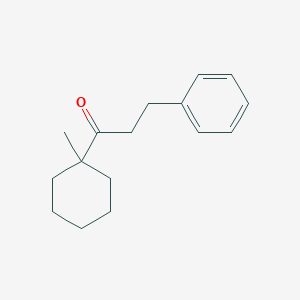
2-(1H-吲哚-3-基硫代)-丙酸
描述
2-(1H-Indol-3-ylsulfanyl)-propionic acid is a useful research compound. Its molecular formula is C11H11NO2S and its molecular weight is 221.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-Indol-3-ylsulfanyl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-Indol-3-ylsulfanyl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒活性
据报道,吲哚衍生物具有抗病毒活性 . 例如,已制备并报道了 6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物作为抗病毒剂 .
抗炎活性
吲哚衍生物也表现出抗炎特性 . 这使得它们在治疗以炎症为特征的疾病中具有潜在的用途。
抗癌活性
吲哚衍生物在肿瘤学领域显示出前景,其中一些化合物表现出抗癌活性 .
抗 HIV 活性
已发现某些吲哚衍生物具有抗 HIV 活性 , 这可能使它们在开发治疗 HIV/AIDS 的方法中具有价值。
抗氧化活性
吲哚衍生物的抗氧化活性 可能使它们在各种应用中发挥作用,从健康补充剂到防腐剂。
抗菌活性
已发现吲哚衍生物具有抗菌特性 , 这可能使它们在开发新型抗生素或消毒剂中发挥作用。
抗结核活性
吲哚衍生物已显示出抗结核活性 , 这可能有利于治疗结核病。
抗糖尿病活性
已发现吲哚衍生物具有抗糖尿病特性 , 这可能使它们在糖尿病管理中发挥作用。
作用机制
Target of Action
Similar compounds such as (2s)-2-(1h-indol-3-yl)hexanoic acid and (2S)-2-(1H-indol-3-yl)pentanoic acid have been shown to interact with the S-phase kinase-associated protein 1 . This protein plays a crucial role in cell cycle progression and ubiquitin-dependent protein degradation .
Mode of Action
Based on the structural similarity with other indole derivatives, it can be hypothesized that it may interact with its target protein, leading to changes in the protein’s function and downstream effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of similar compounds such as (2s)-2-(1h-indol-3-yl)hexanoic acid and (2S)-2-(1H-indol-3-yl)pentanoic acid
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
2-(1H-Indol-3-ylsulfanyl)-propionic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-(1H-Indol-3-ylsulfanyl)-propionic acid, have been shown to bind with high affinity to multiple receptors, which can influence their biological activities . The compound’s interactions with enzymes such as tryptophan synthase and indoleamine 2,3-dioxygenase are particularly noteworthy. These interactions often involve hydrogen bonding and hydrophobic interactions, which can modulate the activity of these enzymes and affect metabolic pathways .
Cellular Effects
2-(1H-Indol-3-ylsulfanyl)-propionic acid has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives are known to modulate the activity of key signaling molecules such as kinases and transcription factors, which can lead to changes in gene expression and cellular responses . Additionally, 2-(1H-Indol-3-ylsulfanyl)-propionic acid may impact cellular metabolism by altering the activity of metabolic enzymes and influencing the production of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of 2-(1H-Indol-3-ylsulfanyl)-propionic acid involves its interactions with various biomolecules. The compound can bind to enzymes and receptors, leading to inhibition or activation of their activity. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes by forming stable complexes with their active sites . This can result in changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, 2-(1H-Indol-3-ylsulfanyl)-propionic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-Indol-3-ylsulfanyl)-propionic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, the long-term effects of 2-(1H-Indol-3-ylsulfanyl)-propionic acid on cellular function can vary depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of 2-(1H-Indol-3-ylsulfanyl)-propionic acid in animal models can vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels .
Metabolic Pathways
2-(1H-Indol-3-ylsulfanyl)-propionic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, the compound can influence the activity of enzymes involved in the synthesis and degradation of amino acids, nucleotides, and other biomolecules . These interactions can affect metabolic flux and the levels of specific metabolites, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(1H-Indol-3-ylsulfanyl)-propionic acid within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . These transport mechanisms can influence the compound’s localization and its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 2-(1H-Indol-3-ylsulfanyl)-propionic acid can affect its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the nucleus, where they can interact with transcription factors and influence gene expression . Additionally, the compound’s localization to other organelles, such as mitochondria or the endoplasmic reticulum, can impact its biological activity and its effects on cellular processes .
属性
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-7(11(13)14)15-10-6-12-9-5-3-2-4-8(9)10/h2-7,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSBHBJXJSDBSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397996 | |
| Record name | 2-(1H-Indol-3-ylsulfanyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63321-71-1 | |
| Record name | 2-(1H-Indol-3-ylthio)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63321-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Indol-3-ylsulfanyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide](/img/structure/B1350855.png)
![1-[(3-Nitrophenyl)sulfonyl]piperazine](/img/structure/B1350861.png)
![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1350864.png)
![2-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350865.png)

![5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1350875.png)




![2-[(4-Tert-butylbenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1350888.png)
![2-[(2-Chlorobenzyl)thio]benzoic acid](/img/structure/B1350889.png)


